6-Fluoro-1-benzothiophene-3-carbaldehyde
Description
6-Fluoro-1-benzothiophene-3-carbaldehyde is a fluorinated heterocyclic aromatic compound featuring a benzothiophene core substituted with a fluorine atom at the 6-position and an aldehyde group at the 3-position. The benzothiophene scaffold consists of a fused benzene and thiophene ring, where sulfur contributes to the electron-rich aromatic system. The fluorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the aldehyde group provides a site for further functionalization, making this compound valuable in pharmaceutical synthesis and materials science. Despite its utility, detailed structural or comparative data for this specific compound are sparse in the literature, necessitating extrapolation from analogous systems.
Properties
Molecular Formula |
C9H5FOS |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-fluoro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
InChI Key |
MVQSSEUHVJRWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Other Halogens
Replacing fluorine with chlorine or bromine alters electronic and steric properties. For example:
- 6-Chloro-1-benzothiophene-3-carbaldehyde : Chlorine’s larger atomic radius increases steric hindrance, and its weaker electron-withdrawing effect (compared to fluorine) reduces ring deactivation. This may enhance electrophilic substitution reactivity at the 4-position of the benzothiophene ring.
Core Heterocycle Variations
Benzothiophene vs. Benzofuran
- 6-Fluoro-1-benzofuran-3-carbaldehyde : Replacing sulfur with oxygen reduces aromaticity due to oxygen’s higher electronegativity, lowering thermal stability. The aldehyde group’s reactivity may increase due to diminished resonance stabilization.
- Benzothiazole Derivatives : Compounds like 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (from ) demonstrate how nitrogen in the thiazole ring enhances hydrogen-bonding capacity, affecting solubility and crystallinity .
Positional Isomerism
- This contrasts with the 6-fluoro derivative, where the 4-position is more activated.
Key Physicochemical Properties (Hypothetical Data Table)
| Property | 6-Fluoro-1-benzothiophene-3-carbaldehyde | 6-Chloro Analog | 6-Fluoro-benzofuran Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.2 | 196.6 | 164.1 |
| Melting Point (°C) | 112–114 (est.) | 98–100 | 85–87 |
| Solubility (in DMSO) | High | Moderate | High |
| λmax (UV-Vis, nm) | 285 | 290 | 275 |
| Calculated LogP | 2.3 | 2.8 | 1.9 |
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